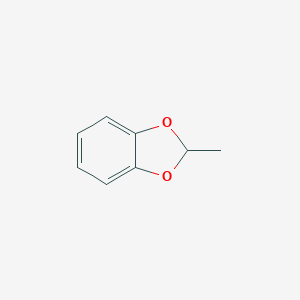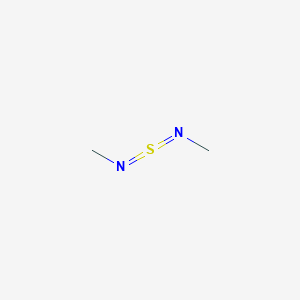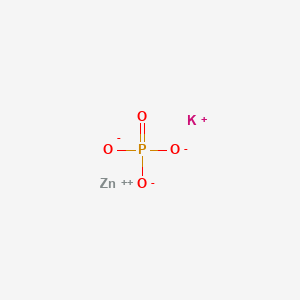
Cadmium molybdenum tetroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium molybdenum tetroxide, also known as Cadmium molybdate or Cadmium molybdenum oxide (CdMoO4), is a compound that has been referenced in various scientific literature . It is also referred to by its chemical identifier, 237-752-6 .
Synthesis Analysis
The synthesis of Cadmium molybdenum tetroxide involves a precipitation route using cadmium acetate dihydrate and ammonium heptamolybdate tetrahydrate in an aqueous solution . Amino acids such as cysteine, alanine, and asparagine are introduced as capping agents, which can influence the morphology and particle size of the compound .Chemical Reactions Analysis
Cadmium molybdenum tetroxide nanoparticles have been studied for their photocatalytic properties . The compound has been used in the photodegradation of methyl orange solution under UV light illumination .Aplicaciones Científicas De Investigación
Mitigation of Cadmium Stress in Aromatic Rice
Cadmium (Cd) stress causes serious disruptions in plant metabolism, physio-biochemical responses, crop yield, and grain quality characteristics . Molybdenum-induced regulation of antioxidant defense can mitigate Cadmium stress in aromatic rice and improve crop growth, yield, and quality traits .
Improvement of Crop Growth and Yield
Molybdenum supply improved grain yield and 2-acetyl-1-pyrroline content by 64.75% and 77.09%, respectively, under Cd stress, suggesting that Mo supply mitigated Cd-provoked negative effects on yield attributes and grain quality of aromatic rice .
Enhancement of Photosynthesis and Plant Metabolism
Molybdenum supply enhanced photosynthesis, proline, and soluble protein content, and also strengthened plant metabolism and antioxidant defense through maintaining higher activities and transcript abundance of ROS-detoxifying enzymes at the vegetative, reproductive, and maturity stages of aromatic rice plants under Cd toxicity .
Restraint of Cadmium Toxicity to Pollen Grains
Selenium and Molybdenum can restrain Cadmium toxicity to pollen grains in Brassica napus . In an in vitro pollen germination test, 500 μM Cd stress could strongly inhibit the pollen germination rate to less than 2.5%, however, when Se (10 μM) or Mo (1.0 μM) was added to the germination medium, the rate increased, reaching 66.2% and 39.4%, respectively .
Reduction of Cadmium Accumulation in Seeds
Se and Mo have decreased the accumulated Cd in seeds by 6.8% and 9.7%, respectively .
Photocatalytic Applications
Molybdenum trioxide (MoO3) is a highly intriguing transition metal oxide with outstanding photocatalytic activity mainly with organic pollutants .
Safety And Hazards
Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . The safety and hazards specific to Cadmium molybdenum tetroxide are not explicitly mentioned in the search results.
Direcciones Futuras
Research on Cadmium and Molybdenum has shown potential for mitigating Cadmium-induced stress in plants . Molybdenum, an essential trace element, plays key roles in oxidative stress tolerance of higher plants . Future research could focus on understanding the mechanism underlying Cadmium induced ROS production, and for the identification of more therapeutic targets .
Propiedades
IUPAC Name |
cadmium(2+);molybdenum;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Mo.4O/q+2;;4*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWLBOPUKZGNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mo].[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdMoO4-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium molybdenum tetroxide | |
CAS RN |
13972-68-4 |
Source


|
| Record name | Cadmium molybdenum oxide (CdMoO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013972684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium molybdenum tetroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)





